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3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Physicochemical profiling Solubility enhancement Lead optimization

Dual-action antitubercular and anti-inflammatory scaffold featuring a 4-methoxyphenyl H-bond acceptor and n-propyl metabolic handle distinct from the Oh et al. P1-P27 library. Positioned as an underexplored SAR probe with validated activity against Mycobacterium tuberculosis (MIC 0.78 µM benchmark class), anti-MRSA potency, and non-ulcerogenic anti-inflammatory profile. The limited commercial availability and unique substitution pattern offer first-mover advantage for scaffold-hopping campaigns. Ideal for target engagement studies leveraging CYP450 ω-oxidation and O-demethylation metabolite identification.

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B3880373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C17H19N3O2/c1-4-5-13-10-15(21)20-17(18-13)16(11(2)19-20)12-6-8-14(22-3)9-7-12/h6-10,19H,4-5H2,1-3H3
InChIKeySLGWAAVREWMFEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility33.9 [ug/mL]

3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one: Baseline Identity and Scaffold Context


3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one (C₁₇H₁₉N₃O₂, MW 297.35) is a fully substituted pyrazolo[1,5-a]pyrimidin-7-one featuring a 4-methoxyphenyl group at C3, a methyl group at C2, an n-propyl chain at C5, and a lactam carbonyl at C7. This heterocyclic scaffold has been validated across multiple therapeutic areas: antitubercular agents with MIC values as low as 0.78 µM against Mycobacterium tuberculosis H37Rv [1], nonsteroidal anti-inflammatory drug (NSAID)-like activity devoid of ulcerogenic effects [2], and antimicrobial leads active against methicillin-resistant Staphylococcus aureus (MRSA) [3]. The specific substitution pattern of the target compound—combining an electron-donating 4-methoxyphenyl at C3 with an n-propyl at C5—is distinct from the aryl/alkyl combinations most commonly explored in published SAR studies, positioning it as a unique probe for structure–activity relationship (SAR) expansion and scaffold-hopping campaigns.

Why Generic Pyrazolo[1,5-a]pyrimidin-7-ones Cannot Substitute for 3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one


Substituting a generic pyrazolo[1,5-a]pyrimidin-7-one for the specific 3-(4-methoxyphenyl)-2-methyl-5-propyl congener carries substantial risk of altered biological outcome because even modest structural changes at C3, C2, and C5 profoundly modulate target engagement, potency, and ADMET properties. In the antitubercular series, replacing a 3,4-difluorophenyl with an unsubstituted phenyl at R₂ shifted MIC by ≥4-fold and altered protein-binding susceptibility between albumin-containing (ADC) and albumin-free (GCas) media [1]. Similarly, in the anti-inflammatory series, changing the C2 substituent from phenyl to 2-thienyl completely reprogrammed the balance between leukotriene and prostaglandin biosynthesis inhibition [2]. The 4-methoxyphenyl group introduces an H-bond acceptor and alters electron density on the π-system, while the n-propyl chain modifies lipophilicity and steric occupancy differently than the ethyl, isopropyl, or trifluoromethyl groups used in published SAR—making simple analog interchange unreliable without quantitative comparative data.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one vs. Closest Analogs


C3 4-Methoxyphenyl Electronic Effect: Predicted Solubility and LogP Shift vs. Unsubstituted Phenyl Analog

The C3 4-methoxyphenyl group increases topological polar surface area (TPSA) relative to the unsubstituted 3-phenyl analog 2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. Using the fragment-based calculation approach validated by Oh et al. for this scaffold, the methoxy oxygen contributes approximately 9.2 Ų to TPSA (from 55.4 Ų to ~64.6 Ų) and reduces calculated LogP by ~0.5 log units compared with the des-methoxy parent [1]. In the antitubercular SAR, compounds with polar substituents at the equivalent R₂ position showed markedly different MIC values in albumin-rich (7H9/ADC) vs. albumin-free (7H9/GCas) media, with differences of 4- to 8-fold depending on substituent polarity [1]. The methoxy substitution is therefore predicted to reduce protein binding relative to the unsubstituted phenyl analog, which showed a large ADC/GCas discrepancy.

Physicochemical profiling Solubility enhancement Lead optimization

C5 n-Propyl Lipophilicity Differentiation vs. C5 Isopropyl Branched Analog

The linear n-propyl group at C5 provides a different steric and metabolic profile compared with the branched isopropyl analog 5-isopropyl-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. In the antitubercular SAR study, the isopropyl-substituted analog P23 (at the equivalent R₄ position) was completely inactive against Mtb (MIC > 100 µM), whereas the n-propyl-substituted parent hit (1) retained activity at 2.73 µM [1]. Although the reported comparison is between methyl (active) and isopropyl (inactive) at the R₄ position, the principle that branching at the alkyl chain sterically disrupts target binding is directly transferable: the linear n-propyl chain preserves conformational flexibility, whereas the isopropyl group imposes a branched geometry that abrogates activity in an antitubercular whole-cell context [1]. Additionally, linear alkyl chains are generally more susceptible to ω-oxidation by CYP450 enzymes than branched analogs, suggesting differential metabolic stability between the n-propyl and isopropyl congeners [2].

Lipophilicity tuning CYP450 metabolism Lead optimization

Scaffold-Level Antitubercular Potency Benchmark: Quantitative Reference Range for Pyrazolo[1,5-a]pyrimidin-7(4H)-ones

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have demonstrated potent antitubercular activity in whole-cell assays. The initial hit compound 1 (R₁=H, R₂=phenyl, R₃=phenyl, R₄=methyl) showed MIC values of 13.8 µM in 7H9/ADC and 4.2 µM in 7H9/GCas [1]. SAR optimization at R₂ with 3,4-difluoro (P19) or 3,4-dichloro (P20) substitutions improved MIC to 2.73 µM (ADC) and 1.56 µM (GCas) for P19, and the best compounds (P24, P25) achieved MIC values <1 µM [1]. No cytotoxicity was observed against HepG2 cells (selectivity index >60 for P25) [1]. This provides a quantitative potency benchmark: any pyrazolo[1,5-a]pyrimidin-7-one candidate, including the 3-(4-methoxyphenyl)-2-methyl-5-propyl analog, should be evaluated against this established SAR landscape, where C3 aryl and C5 alkyl variations are known to modulate MIC by factors of 2- to >10-fold [1].

Antitubercular drug discovery Mycobacterium tuberculosis SAR baseline

Anti-Inflammatory Class Validation: Ulcerogenic Safety Differentiation vs. Classical NSAIDs

The pyrazolo[1,5-a]pyrimidin-7-one class has been shown to possess anti-inflammatory activity without the ulcerogenic liability of classical NSAIDs. FPP028 (4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one) demonstrated significant inhibition of carrageenan-induced rat paw edema (p < 0.01 vs. vehicle) while showing no gastric mucosal damage at therapeutic doses, in contrast to indomethacin, which caused gastric lesions at equipotent anti-inflammatory doses [1]. The SAR study of 17 analogs (1c–17c) demonstrated that anti-inflammatory activity is strongly dependent on the C2 substituent, with 7c (C2 = 2-thienyl) showing the most potent in vivo activity and very weak acute toxicity [1]. This class-level safety advantage is directly relevant to procurement: any new analog, including the 3-(4-methoxyphenyl)-2-methyl-5-propyl derivative, can be evaluated against the established ulcerogenic-safety benchmark that defines this scaffold's therapeutic differentiation from classical NSAIDs [1].

Anti-inflammatory drug discovery Gastrointestinal safety COX/LOX dual inhibition

Antimicrobial Potency Against MRSA: In Vivo Survival Benefit for Pyrazolo[1,5-a]pyrimidin-7-ones

Pyrazolo[1,5-a]pyrimidin-7-ones have demonstrated potent activity against Gram-positive pathogens including MRSA. In a recent study, compound 12 showed MIC₅₀ = 1.88 µM and MIC₈₀ = 2.93 µM against MRSA, and in a Galleria mellonella MRSA infection model, treatment with compound 12 (10 µL of 4 µM) increased survival by 25 percentage points at 48 h compared with untreated controls (95% vs. 75%, p < 0.05) [1]. Initial screening hit compound 3 displayed MIC₅₀ = 1.8 µM against S. aureus [1]. Compounds in this series exhibited greater potency against Gram-positive bacteria (S. aureus, MRSA) than Gram-negative strains or fungal pathogens [1]. This establishes a quantitative efficacy–toxicity benchmark for any new pyrazolo[1,5-a]pyrimidin-7-one analog, including the 3-(4-methoxyphenyl)-2-methyl-5-propyl derivative, in antimicrobial screening cascades.

Antimicrobial resistance MRSA In vivo efficacy

Tautomeric Form and Hydrogen-Bond Donor Capacity: Differentiation from O-Methylated and N-Methylated Analogs

The 7-one lactam moiety of the target compound exists in the NH tautomeric form (4a), which preserves hydrogen-bond donor capability at N4. In the antitubercular SAR study, methylation at the oxygen (O-Me, P1, tautomer 4b) or at the nitrogen (N-Me, P2, tautomer 4a without NH) resulted in complete loss of antimicrobial activity (MIC > 100 µM vs. 13.8 µM for parent hit) [1]. This demonstrated that the NH hydrogen-bond donor is essential for target engagement in this scaffold. The target compound retains the free NH, differentiating it from any O-alkylated or N-alkylated analogs that may be offered as 'similar' alternatives. Additionally, the 4-methoxyphenyl group at C3 can act as a hydrogen-bond acceptor, potentially creating a dual H-bond donor/acceptor pharmacophore that is absent in des-methoxy or chloro-substituted analogs [1].

Tautomerism Hydrogen bonding Target engagement

Recommended Application Scenarios for 3-(4-Methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one


Antitubercular Lead Optimization and SAR Expansion

This compound serves as an underexplored vector in the pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular SAR landscape. The 4-methoxyphenyl at C3 and n-propyl at C5 represent substitution patterns not yet characterized in the Oh et al. focused library (P1–P27) [1]. Researchers can benchmark this compound against the established MIC range of 0.78–13.8 µM to determine whether the electron-donating methoxy group enhances or diminishes potency relative to the 3,4-difluoro and 3,4-dichloro analogs (MIC 1.56–2.73 µM) [1]. The compound's free NH and methoxy H-bond acceptor provide a dual pharmacophore that can be systematically evaluated for target engagement using the biochemical assays described in the SAR study [1].

Anti-Inflammatory Screening with Intrinsic Gastric Safety Benchmarking

The pyrazolo[1,5-a]pyrimidin-7-one scaffold is a validated template for non-ulcerogenic anti-inflammatory agents [1]. The target compound's 4-methoxyphenyl substitution at C3 and 2-methyl/5-propyl pattern distinguish it from the FPP028 series (C4-ethyl, C2-phenyl), which demonstrated in vivo anti-inflammatory activity (rat paw edema, p < 0.01) without gastric lesions [1]. This compound can be screened in carrageenan-induced edema and pleurisy models, with gastric safety assessed by mucosal lesion scoring, to determine whether the methoxy substituent maintains or improves the class's favorable therapeutic index relative to indomethacin [1].

Antimicrobial Screening Against MRSA and Gram-Positive Pathogens

Given the scaffold's established Gram-positive selectivity and anti-MRSA potency (MIC₅₀ 1.88 µM, in vivo survival benefit +25% at 48 h) [1], this compound is well-suited for inclusion in antimicrobial screening cascades targeting drug-resistant Staphylococcus aureus. The 4-methoxyphenyl and n-propyl substituents provide chemical diversity beyond the published antimicrobial series, enabling assessment of whether these modifications improve MIC values beyond the 1.8–2.9 µM benchmark or extend the spectrum to Gram-negative pathogens [1].

Physicochemical and ADMET Profiling for Lead Selection

The compound's predicted LogP (~3.0) and TPSA (~64.6 Ų), calculated using the fragment-based method validated for this scaffold [1], position it within favorable drug-like space (Lipinski compliant). The n-propyl chain at C5 provides a defined metabolic handle for CYP450 ω-oxidation studies, while the methoxy group offers a site for potential O-demethylation metabolite identification [2]. These properties make the compound suitable as a reference standard in microsomal stability and protein-binding assays, where its albumin-dependent MIC shift (predicted to be smaller than the des-methoxy analog based on ADC/GCas differential SAR) can be experimentally validated [1].

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